2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
2-methyl-6-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-22-18(25)8-7-17(21-22)20(27)24-11-9-23(10-12-24)19(26)16-13-15(16)14-5-3-2-4-6-14/h2-8,15-16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROOYUKTOVDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-6-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a pyridazine core substituted with a piperazine moiety and a phenylcyclopropane carbonyl group, which may influence its pharmacological properties.
Anticancer Properties
Research studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer activity. For instance, one study demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, suggesting potential use in oncology .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| Compound B | A549 (Lung) | 8.0 | Inhibition of cell cycle |
| This compound | HeLa (Cervical) | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
Another aspect of the biological activity of this compound includes its antimicrobial properties. Studies have shown that certain piperazine derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
- Antimicrobial Mechanism : The interactions with bacterial membranes or inhibition of bacterial enzymes could explain its antimicrobial effects.
Case Studies
A recent case study focused on the synthesis and evaluation of this compound in vitro demonstrated promising results in inhibiting cancer cell growth and displaying low toxicity to normal cells . The study highlighted the selective cytotoxicity towards cancerous cells, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
